molecular formula C10H13NO2S B14805413 S-(2-Amino-5-ethoxyphenyl) ethanethioate

S-(2-Amino-5-ethoxyphenyl) ethanethioate

Cat. No.: B14805413
M. Wt: 211.28 g/mol
InChI Key: UXDDDUYEIUETNR-UHFFFAOYSA-N
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Description

S-(2-Amino-5-ethoxyphenyl) ethanethioate: is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is a thioester derivative, characterized by the presence of an amino group, an ethoxy group, and a thioester functional group. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-5-ethoxyphenyl) ethanethioate typically involves the reaction of 2-amino-5-ethoxyphenol with ethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester product. Common reagents used in this synthesis include thionyl chloride and anhydrous solvents .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: S-(2-Amino-5-ethoxyphenyl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-(2-Amino-5-ethoxyphenyl) ethanethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis, releasing ethanethiol and the corresponding carboxylic acid. This reaction can modulate the activity of enzymes and proteins involved in various biochemical pathways .

Comparison with Similar Compounds

  • S-(2-Amino-5-methoxyphenyl) ethanethioate
  • S-(2-Amino-5-propoxyphenyl) ethanethioate
  • S-(2-Amino-5-butoxyphenyl) ethanethioate

Comparison: S-(2-Amino-5-ethoxyphenyl) ethanethioate is unique due to the presence of the ethoxy group, which imparts specific chemical properties such as solubility and reactivity. Compared to its methoxy, propoxy, and butoxy analogs, the ethoxy derivative exhibits distinct behavior in terms of its interactions with biological targets and its suitability for various applications .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

S-(2-amino-5-ethoxyphenyl) ethanethioate

InChI

InChI=1S/C10H13NO2S/c1-3-13-8-4-5-9(11)10(6-8)14-7(2)12/h4-6H,3,11H2,1-2H3

InChI Key

UXDDDUYEIUETNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N)SC(=O)C

Origin of Product

United States

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